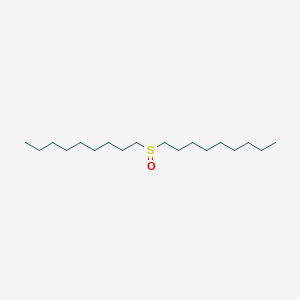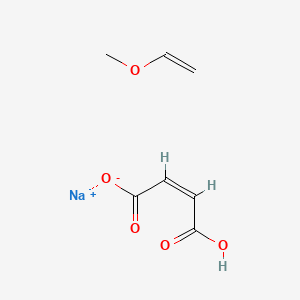
sodium;(Z)-4-hydroxy-4-oxobut-2-enoate;methoxyethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt is a polymeric compound known for its versatile applications in various fields. This compound is formed by the polymerization of 2-butenedioic acid (2Z)- with methoxyethene in the presence of sodium ions. It is commonly used as an inert ingredient in pesticide formulations and has been recognized for its low toxicity and environmental safety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt typically involves the polymerization of 2-butenedioic acid (2Z)- with methoxyethene. The reaction is carried out in the presence of a sodium catalyst, which facilitates the formation of the polymer. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and desired molecular weight of the polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The process ensures consistent quality and molecular weight distribution of the polymer. The final product is then purified and dried to obtain the sodium salt form of the polymer .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can introduce new functional groups into the polymer chain .
Applications De Recherche Scientifique
2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a stabilizer in polymerization processes.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and as a carrier for therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt involves its interaction with molecular targets and pathways. The polymer can form complexes with various molecules, influencing their stability and reactivity. The sodium ions in the polymer play a crucial role in maintaining its structure and facilitating its interactions with other compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butenedioic acid (2Z)-, polymer with 2-methyl-1-propene and octadecene, sodium salt
- 2-Butenedioic acid (2Z)-, polymer with 2-propenoic acid, sodium salt
- 2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene, sodium salt
Uniqueness
2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt is unique due to its specific polymer structure and the presence of sodium ions, which enhance its stability and reactivity. Compared to similar compounds, it offers better performance in certain applications, such as pesticide formulations and industrial coatings .
Propriétés
Numéro CAS |
26300-19-6 |
|---|---|
Formule moléculaire |
C7H9NaO5 |
Poids moléculaire |
196.13 g/mol |
Nom IUPAC |
sodium;(Z)-4-hydroxy-4-oxobut-2-enoate;methoxyethene |
InChI |
InChI=1S/C4H4O4.C3H6O.Na/c5-3(6)1-2-4(7)8;1-3-4-2;/h1-2H,(H,5,6)(H,7,8);3H,1H2,2H3;/q;;+1/p-1/b2-1-;; |
Clé InChI |
XCLFWMFIYAIXEG-UAIGNFCESA-M |
SMILES isomérique |
COC=C.C(=C\C(=O)[O-])\C(=O)O.[Na+] |
SMILES canonique |
COC=C.C(=CC(=O)[O-])C(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



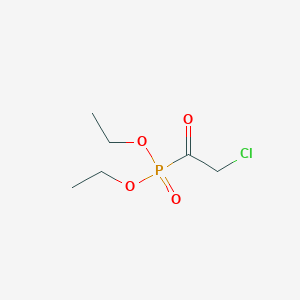
![1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14704114.png)

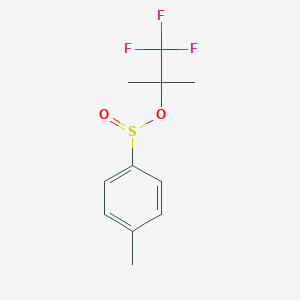
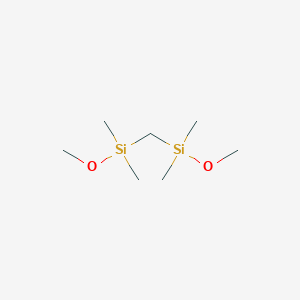
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
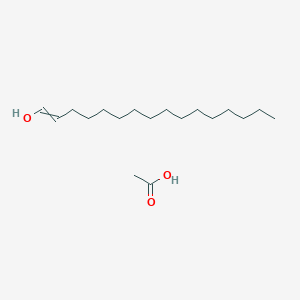
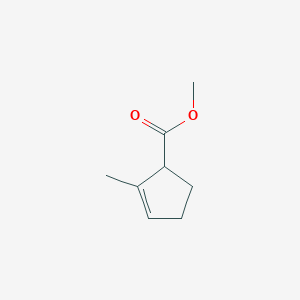
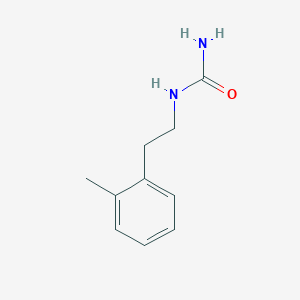
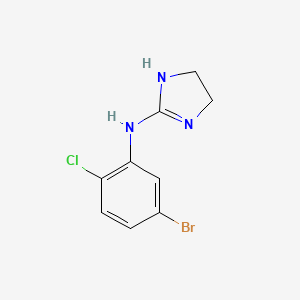
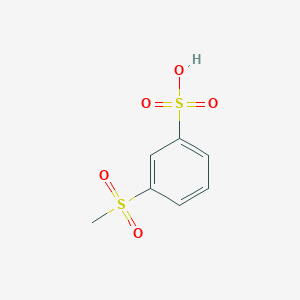
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
